molecular formula C12H12BrN3O2 B4239323 6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione

6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B4239323
M. Wt: 310.15 g/mol
InChI Key: SHWNMRAQHUQCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'ADB-BUTINACA' and is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family.

Mechanism of Action

The mechanism of action of ADB-BUTINACA is not fully understood. However, it is believed to act as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located in various parts of the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors by ADB-BUTINACA leads to the release of various neurotransmitters and hormones, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
ADB-BUTINACA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that ADB-BUTINACA can produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. However, the long-term effects of this compound on human health are not yet fully understood.

Advantages and Limitations for Lab Experiments

ADB-BUTINACA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is a controlled substance and requires special permits and licenses for its use. It is also a potent compound and requires careful handling to avoid exposure and contamination.

Future Directions

There are several future directions for the research on ADB-BUTINACA. One of the areas of interest is the development of new synthetic cannabinoids based on the structure of ADB-BUTINACA with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of ADB-BUTINACA on human health. Additionally, the use of ADB-BUTINACA as a reference standard for the detection and identification of synthetic cannabinoids in biological samples is an area of ongoing research.

Scientific Research Applications

ADB-BUTINACA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and forensic science. In medicine, this compound has been investigated for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. In pharmacology, ADB-BUTINACA has been studied for its effects on the endocannabinoid system and its potential as a therapeutic target for various diseases such as anxiety, depression, and schizophrenia. In forensic science, this compound has been used as a reference standard for the detection and identification of synthetic cannabinoids in biological samples.

properties

IUPAC Name

6-amino-5-bromo-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-6-4-3-5-8(7(6)2)16-10(14)9(13)11(17)15-12(16)18/h3-5H,14H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWNMRAQHUQCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=O)NC2=O)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-bromo-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
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6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
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6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
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6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 5
6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
6-amino-5-bromo-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione

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